TBDMS vs. TBDPS: 100-Fold Faster Acidic Hydrolysis Enables Milder Deprotection of 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine
The 5'-O-TBDMS group on this compound undergoes acidic hydrolysis approximately 100 times faster than the corresponding 5'-O-TBDPS ether [1]. This stability differential has been quantitatively established for primary silyl ethers: under acidic conditions, the relative stability order is TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. Consequently, 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine can be deprotected under milder acidic conditions that leave TBDPS, benzoyl, and acetyl groups intact, whereas the TBDPS analog requires substantially harsher fluoride-based reagents (e.g., TBAF) that risk azide reduction or nucleobase modification .
| Evidence Dimension | Relative acidic hydrolysis rate (primary silyl ether) |
|---|---|
| Target Compound Data | TBDMS: relative stability factor = 20,000 (vs. TMS = 1) |
| Comparator Or Baseline | TBDPS: relative stability factor = 5,000,000 (vs. TMS = 1) |
| Quantified Difference | TBDPS is ~250-fold more stable than TBDMS; TBDMS hydrolyzes ~100× faster than TBDPS under acidic conditions |
| Conditions | Acidic hydrolysis; stability hierarchy established for primary alcoholic silyl ethers (general class-level reference) |
Why This Matters
The faster acidic hydrolysis of the TBDMS group enables chemoselective 5'-deprotection under conditions compatible with acid-sensitive 3'-azido and nucleobase functionalities, reducing the risk of azide reduction that complicates TBDPS deprotection.
- [1] Renrendoc. (2021). Hydroxyl Protection and Deprotection: Silyl Ether Stability Hierarchy. Citing relative stability values: TMS (1), TES (64), TBDMS (20,000), TIPS (700,000), TBDPS (5,000,000). View Source
